Desmethylxanthohumol

Cytochrome P450 Drug metabolism Chemoprevention

Desmethylxanthohumol (DMX; CAS 115063-39-3) is the demethylated analog of xanthohumol, offering 2.5-fold greater CYP1A2 inhibitory potency (IC₅₀ 100 nM vs 250 nM). Its unique status as the direct biosynthetic precursor to 8-prenylnaringenin makes it indispensable for phytoestrogen metabolism studies. DMX also serves as a validated α-glucosidase inhibitory scaffold (IC₅₀ 8.8–15 μM) for antidiabetic drug discovery. Generic substitution with xanthohumol is scientifically unsound—DMX delivers distinct enzyme inhibition signatures and opposing cancer cell line potency rankings. Procure the authentic compound for reproducible, target-specific results.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
CAS No. 115063-39-3
Cat. No. B055510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylxanthohumol
CAS115063-39-3
Synonyms1-(2,4-dihydroxy-6-methoxy-3-(3-methyl-2-butenyl)phenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
desmethylxanthohumol
xanthohumol
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C
InChIInChI=1S/C20H20O5/c1-12(2)3-9-15-17(23)11-18(24)19(20(15)25)16(22)10-6-13-4-7-14(21)8-5-13/h3-8,10-11,21,23-25H,9H2,1-2H3/b10-6+
InChIKeyFUSADYLVRMROPL-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethylxanthohumol (CAS 115063-39-3): Procurement-Relevant Identity and Structural Distinction


Desmethylxanthohumol (DMX; CAS 115063-39-3) is a prenylated hydroxychalcone isolated from hop cones (Humulus lupulus L.) [1]. Structurally, DMX differs from its closest analog xanthohumol (XN; CAS 6754-58-1) by the absence of a methyl group at the 6‘-O position (molecular formula C₂₀H₂₀O₅ vs. C₂₁H₂₂O₅ for XN), a modification that alters both physicochemical properties and biological target engagement [2]. In hop extracts, DMX is typically present at approximately one-fifth the concentration of XN, which has contributed to its relative under-investigation compared to its methylated counterpart .

Why Desmethylxanthohumol Cannot Be Replaced by Xanthohumol or Other Prenylated Chalcones


Generic substitution among prenylated chalcones is scientifically unsound due to divergent target selectivity profiles and metabolic fate. While both DMX and XN belong to the same structural class, their differential methylation status produces distinct enzyme inhibition signatures—DMX demonstrates 2.5-fold greater potency against CYP1A2 than XN, and the two compounds exhibit opposing activity rankings across different cancer cell lines [1]. Furthermore, DMX serves as the direct biosynthetic precursor to 8-prenylnaringenin (8-PN), the most potent known phytoestrogen, a metabolic pathway unavailable to XN [2]. These functional divergences mean that substituting DMX with XN or other in-class alternatives will not replicate the same experimental outcomes or metabolic conversion profiles [3].

Desmethylxanthohumol Procurement Evidence: Quantified Differentiation from Xanthohumol and In-Class Comparators


CYP1A2 Inhibition Potency: 2.5-Fold Greater Activity Versus Xanthohumol

Desmethylxanthohumol inhibits recombinant human hepatic CYP1A2 with an IC₅₀ of 100 nM, whereas the comparator compound xanthohumol exhibits an IC₅₀ of 250 nM in the same assay system [1]. This represents a 2.5-fold enhancement in inhibitory potency attributable to the absence of the 6‘-O-methyl group, which alters binding interactions with the CYP1A2 active site [2]. CYP1A2 inhibition is mechanistically linked to chemoprevention through reduced metabolic activation of procarcinogens such as heterocyclic amines [1].

Cytochrome P450 Drug metabolism Chemoprevention

α-Glucosidase Inhibitory Activity: Documented In Vitro Inhibition with IC₅₀ Range 8.8–15 μM

Desmethylxanthohumol demonstrates confirmed α-glucosidase inhibitory activity in vitro with reported IC₅₀ values ranging from 8.8 μM to 15 μM [1][2]. In contrast, xanthohumol shows substantially weaker α-glucosidase inhibition, with studies reporting limited or no significant activity against this enzyme target [3]. This differential activity profile is attributed to the unmethylated hydroxyl groups on the chalcone scaffold of DMX, which facilitate more favorable hydrogen-bonding interactions with the α-glucosidase active site [2]. The inhibition is reversible and competitive in nature [1].

Antidiabetic α-Glucosidase Carbohydrate metabolism

Antioxidant Capacity: ORAC Value of 3.8 ± 0.5 Trolox Equivalents

In oxygen radical absorbance capacity (ORAC) assays, desmethylxanthohumol exhibits an antioxidant activity of 3.8 ± 0.5 Trolox equivalents (TE), a value that is comparable to that of 4‘-methylxanthohumol (3.8 ± 0.4 TE) and only marginally lower than that of xanthohumol (4.4 ± 0.6 TE) [1]. The ORAC assay measures the ability of a compound to protect fluorescein from oxidative damage induced by peroxyl radicals, providing a quantitative assessment of chain-breaking antioxidant capacity [1]. The near-equivalent antioxidant potency between DMX and XN indicates that the 6‘-O-methyl group does not substantially influence the radical-scavenging pharmacophore, which resides primarily in the chalcone phenolic hydroxyl network [2].

Antioxidant ORAC assay Radical scavenging

Solution Stability Kinetics: Biphasic Isomerization with Quantified Half-Lives Under Physiological Conditions

Quantitative ¹H-NMR (qHNMR) analysis of desmethylxanthohumol in conditions mimicking in vitro and physiological environments reveals biphasic isomerization kinetics . Under buffered aqueous conditions at pH 7.4 and 37°C, DMX undergoes an initial rapid isomerization phase with a half-life (t₁/₂) of approximately 2.3 hours, followed by a slower secondary phase with t₁/₂ ≈ 18 hours . This dynamic residual complexity—the spontaneous interconversion between chalcone and flavanone isoforms—has been rigorously characterized and must be accounted for in experimental design . While comparative qHNMR data for XN under identical conditions are not available in the same study, the methodological framework established for DMX provides a benchmark for stability assessment of prenylated chalcones .

Solution stability qHNMR Isomerization kinetics Formulation

Differential Cytotoxicity Profile: Cell Line-Specific IC₅₀ Values for HUVEC and HeLa

Desmethylxanthohumol exhibits cell line-specific cytotoxicity with reported IC₅₀ values of 18.92 μM in human umbilical vein endothelial cells (HUVEC) and 16.5 μM in HeLa cervical cancer cells . In a parallel study, XN demonstrated IC₅₀ values of 12.3 ± 1.1 μM in DU145 and 13.2 ± 1.1 μM in PC-3 prostate cancer cell lines, whereas DMX was reported as the least active among tested prenylated flavonoids in prostate cancer models [1]. This inverted activity ranking—DMX showing comparable or greater potency than XN in some cell lines (HUVEC, HeLa) but weaker activity in prostate cancer lines—demonstrates that the 6‘-O-methyl group is not a simple potency determinant but instead modulates cell-type-specific target engagement [1].

Cytotoxicity Apoptosis Cancer cell lines HUVEC

Commercial Analytical Standard Purity: HPLC ≥98% with Certificate of Analysis

Desmethylxanthohumol is commercially available as an analytical reference standard with HPLC purity specifications of ≥98% from multiple suppliers, accompanied by full Certificate of Analysis (CoA) documentation including HPLC chromatograms, mass spectrometry, and NMR verification . Typical physical characterization: yellow powder; molecular weight 340.37 g/mol; molecular formula C₂₀H₂₀O₅; soluble in DMSO, ethanol, and chloroform . Xanthohumol is similarly available at ≥98% purity, but the natural abundance of DMX in hop extracts is approximately one-fifth that of XN, potentially affecting bulk sourcing cost and availability for large-scale studies [1]. Storage recommendations: desiccated at -20°C, protected from light .

Analytical standard HPLC purity Quality control Reference material

Desmethylxanthohumol Procurement: Evidence-Backed Application Scenarios for Research and Industrial Use


CYP1A2-Mediated Chemoprevention Studies

Researchers investigating CYP1A2 inhibition as a chemoprevention strategy should select DMX over XN based on its 2.5-fold greater potency (IC₅₀ 100 nM vs. 250 nM) against recombinant human CYP1A2 [1]. This enhanced target engagement allows for lower experimental concentrations while maintaining effective enzyme inhibition, reducing potential off-target effects in cell-based or ex vivo systems. The established link between CYP1A2 inhibition and reduced metabolic activation of procarcinogens makes DMX particularly suitable for studies evaluating protection against heterocyclic amine-induced DNA damage [1].

8-Prenylnaringenin Precursor and Metabolic Conversion Studies

DMX serves as the direct biosynthetic precursor to 8-prenylnaringenin (8-PN), the most potent known phytoestrogen, a metabolic pathway not available to xanthohumol [2]. This unique precursor relationship makes DMX indispensable for studies investigating gut microbial or hepatic conversion of prenylated chalcones to estrogenic flavanones. XN cannot substitute in this application, as its metabolic pathway proceeds primarily to isoxanthohumol, a substantially weaker phytoestrogen [2].

α-Glucosidase Inhibitor Development for Antidiabetic Research

Antidiabetic drug discovery programs targeting postprandial glucose control should procure DMX as a validated α-glucosidase inhibitory scaffold with reported IC₅₀ values of 8.8–15 μM [1][3]. Xanthohumol demonstrates weak or negligible activity against α-glucosidase and therefore cannot serve as a viable alternative for this target [3]. DMX provides a natural product starting point for structure–activity relationship (SAR) studies and scaffold optimization aimed at improving potency and selectivity against α-glucosidase [1].

Mechanistic Dissection of Cell-Type-Specific Antiproliferative Activity

For studies requiring comparative evaluation of prenylated flavonoids across multiple cancer cell lines, the differential cytotoxicity profiles of DMX and XN enable mechanistic dissection of structure–activity relationships [4]. DMX shows comparable or greater potency in HUVEC (IC₅₀ = 18.92 μM) and HeLa (IC₅₀ = 16.5 μM) but weaker activity in prostate cancer lines (PC-3, DU145) relative to XN (IC₅₀ ≈ 12–13 μM) [4]. This inverted potency ranking makes DMX a valuable tool for identifying cell-type-specific molecular targets and signaling pathways modulated by the 6‘-O-methyl group present in XN but absent in DMX [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethylxanthohumol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.